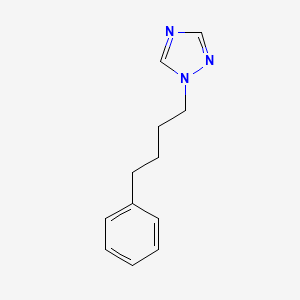

1-(4-Phenylbutyl)-1H-1,2,4-triazole

Description

Historical Context and Evolution of 1,2,4-Triazole (B32235) Chemistry in Research

The journey of 1,2,4-triazole chemistry began over a century ago. researchgate.net Initially, the synthesis of the triazole ring was a complex endeavor. However, the development of more efficient synthetic methodologies, such as the Einhorn–Brunner and Pellizzari reactions, paved the way for broader exploration. wikipedia.org Early research focused on understanding the fundamental properties and reactivity of the 1,2,4-triazole ring. It was discovered that 1,2,4-triazole exists in two tautomeric forms, with the 1H-1,2,4-triazole being the more stable isomer. nih.gov This stability, coupled with its unique electronic characteristics, laid the groundwork for its future applications. researchgate.netnih.gov Over the decades, research has evolved from basic synthesis to the strategic design of 1,2,4-triazole derivatives with specific biological targets in mind. zsmu.edu.ua

Significance of the 1,2,4-Triazole Pharmacophore in Modern Medicinal Chemistry

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. nih.gov Its five-membered ring, containing three nitrogen atoms, can engage in various non-covalent interactions with biological receptors, including hydrogen bonding, dipole interactions, and π-π stacking. ajol.info This ability to mimic other functional groups, such as amides and esters, makes it a valuable bioisostere in drug design. nih.gov

The 1,2,4-triazole pharmacophore is a key component in a multitude of clinically successful drugs. nih.gov Notable examples include antifungal agents like fluconazole (B54011) and itraconazole (B105839), which act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, crucial for fungal cell membrane synthesis. nih.gov Beyond antifungal applications, 1,2,4-triazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.gov This broad range of activities has cemented the 1,2,4-triazole nucleus as a highly sought-after motif in the quest for novel therapeutic agents. tandfonline.com

Specificity of N1-Substituted 1,2,4-Triazoles: The Case of 1-(4-Phenylbutyl)-1H-1,2,4-triazole

The biological activity of 1,2,4-triazole derivatives can be significantly influenced by the nature and position of their substituents. N1-substituted 1,2,4-triazoles, in particular, have garnered considerable attention. The substituent at the N1 position can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. researchgate.net

This compound is a prime example of an N1-substituted derivative. The presence of the 4-phenylbutyl group introduces a significant lipophilic component to the molecule. This feature can enhance its ability to cross biological membranes, a critical factor for drug efficacy. The flexible butyl chain allows the phenyl group to adopt various conformations, potentially facilitating optimal interactions with a target binding site. Research into N1-substituted triazoles has shown that the nature of the substituent is crucial for activity, with different groups leading to varied biological outcomes. nih.gov

Table 1: Research Findings on N1-Substituted 1,2,4-Triazoles

| Compound Type | Research Focus | Key Findings |

|---|---|---|

| N1-Aryl-1,2,4-triazoles | Anticancer Activity | Certain derivatives showed potent cytotoxic effects against various cancer cell lines. nih.gov |

| N1-Alkyl-1,2,4-triazoles | Antifungal Activity | The length and branching of the alkyl chain influenced the antifungal potency. nih.gov |

| N1-Peptidomimetics | Drug Discovery | A one-pot synthesis method was developed for rapid diversification of peptide scaffolds. nih.gov |

| N1-Heterocyclic-1,2,4-triazoles | Antimicrobial Activity | Hybrids with other heterocyclic rings exhibited broad-spectrum antimicrobial activity. researchgate.net |

Overview of Current Research Trajectories for the Compound and its Analogs

Current research on this compound and its analogs is focused on exploring their potential in various therapeutic areas. A significant area of investigation is their neuroprotective effects. Studies have shown that certain 1,2,4-triazole derivatives can protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases and ischemic brain injury. nih.gov

Furthermore, the synthesis of novel analogs of this compound is an active area of research. By modifying the phenyl ring with different substituents or altering the length of the butyl chain, researchers aim to optimize the compound's biological activity and pharmacokinetic properties. nih.gov Molecular docking studies are often employed to predict the binding interactions of these analogs with specific biological targets, guiding the design of more potent and selective compounds. nih.gov The ongoing exploration of this chemical space holds promise for the discovery of new drug candidates with improved therapeutic profiles.

Structure

3D Structure

Properties

CAS No. |

919800-76-3 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-(4-phenylbutyl)-1,2,4-triazole |

InChI |

InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-9-15-11-13-10-14-15/h1-3,6-7,10-11H,4-5,8-9H2 |

InChI Key |

PWFNWBVZHMMPPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN2C=NC=N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Ligand Design Principles for 1 4 Phenylbutyl 1h 1,2,4 Triazole Derivatives

Influence of Substituent Modifications on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various non-covalent interactions. chemicalbook.com It can act as an isostere for amides, esters, and carboxylic acids, improving metabolic stability and pharmacokinetic profiles. nih.govchemicalbook.com The nitrogen atoms of the triazole ring are key hydrogen bond acceptors and can coordinate with metal ions in the active sites of metalloenzymes, such as the heme iron in cytochrome P450 enzymes. nih.gov

Modifications to the 1,2,4-triazole ring system itself, or the introduction of various substituents, can profoundly impact biological activity. For example, the attachment of different groups to the triazole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a particular target. Studies have shown that the nature and position of substituents on aryl rings attached to the triazole core play a crucial role in the observed biological effects. frontiersin.org For instance, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can enhance antimicrobial and antitumor activities. researchgate.net Conversely, electron-withdrawing groups such as nitro (-NO2) or chloro (-Cl) can also positively influence the ability of the molecule to bind to biological targets like DNA or enzymes. researchgate.net

Rational Design Strategies for Optimizing Pharmacological Profiles

A common strategy involves the incorporation of structural features from known inhibitors of the target enzyme. For instance, in the design of novel aromatase inhibitors, the 1,2,4-triazole moiety is a key pharmacophoric element that coordinates with the heme iron of the cytochrome P450 enzyme. nih.gov By combining this with other structural motifs known to interact with the active site, novel and potent inhibitors can be developed. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions are often employed to guide the design process towards compounds with favorable pharmacokinetic properties. nih.gov

Hybrid Molecule Design Incorporating the 1-(4-Phenylbutyl)-1H-1,2,4-triazole Moiety

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create new chemical entities with improved affinity, selectivity, and a broader spectrum of activity, or to overcome drug resistance mechanisms. The this compound scaffold is a versatile building block for the design of such hybrid molecules. nih.gov

For example, this moiety has been incorporated into hybrid structures with other heterocyclic systems known for their biological activities, such as phenothiazine (B1677639) or indole. nih.govrsc.org The rationale behind this approach is that the resulting hybrid molecule may be able to interact with multiple binding sites on a single target or even interact with multiple biological targets, leading to a synergistic effect. The design of these hybrids often involves a linker that connects the this compound unit to the other pharmacophore, and the nature and length of this linker can be critical for optimal activity.

Computational Chemistry and in Silico Modeling of 1 4 Phenylbutyl 1h 1,2,4 Triazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and electronic characteristics. However, specific research detailing these calculations for 1-(4-Phenylbutyl)-1H-1,2,4-triazole could not be located.

Conformational Preferences and Energetic Landscapes

A thorough conformational analysis is required to identify the most stable three-dimensional structures of this compound. This involves mapping the potential energy surface by rotating the molecule's single bonds—specifically around the butyl chain—to locate energy minima corresponding to stable conformers. The energetic landscape would reveal the relative energies of these conformers and the energy barriers for interconversion between them. Currently, there is no published data on the specific conformers or the energetic landscape for this compound. nih.gov

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netajchem-a.com For this compound, an MEP map would be expected to show negative potential (typically colored red) around the nitrogen atoms of the triazole ring, indicating their potential to act as hydrogen bond acceptors. researchgate.net Positive potential (blue) would likely be found around the hydrogen atoms. Such a map is crucial for predicting how the molecule might interact with biological targets, but a specific MEP map for this compound is not available in the reviewed literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is used to predict a molecule's chemical reactivity and kinetic stability. taylorandfrancis.comyoutube.com This analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. researchgate.net For this compound, these values would quantify its reactivity profile. However, specific HOMO, LUMO, and energy gap values for this molecule have not been reported. rad-proceedings.orgresearchgate.net

Molecular Docking Studies for Target Enzyme and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme, to form a stable complex. pensoft.netcal-tek.eu While the 1,2,4-triazole (B32235) scaffold is known to interact with various biological targets, docking studies specifically for this compound are absent from the scientific literature.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations could predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific binding mode of this compound with several important biological targets.

CYP51 (Lanosterol 14α-demethylase): Many triazole derivatives are known to inhibit this crucial fungal enzyme. rsc.orgfrontiersin.orgnih.gov Docking would predict if the N4 of the triazole ring coordinates with the heme iron in the active site and how the phenylbutyl group orients within the binding pocket.

DksA: There is no available literature suggesting an interaction between triazole derivatives and the bacterial transcription regulator DksA.

17βHSD2 (17β-Hydroxysteroid dehydrogenase 2): Information on the interaction of triazole compounds with this specific enzyme is scarce. scispace.com

Cholinesterases (AChE and BChE): Various triazole derivatives have been investigated as inhibitors of these enzymes, which are relevant in Alzheimer's disease. researchgate.netnih.govresearchgate.net Docking studies would clarify potential interactions within the active site gorge of these enzymes.

Kinases: The triazole scaffold is present in several kinase inhibitors. nih.govnih.gov Docking could reveal potential binding modes with the ATP-binding site of various kinases.

Ghrelin Receptors/MBOAT4: While inhibitors of ghrelin acylation are of therapeutic interest, specific docking studies of this compound with the ghrelin receptor or the enzyme MBOAT4 have not been found. mdpi.com

A hypothetical data table for such docking studies is presented below to illustrate the type of information that is currently missing.

| Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| CYP51 | Data not available | Data not available |

| DksA | Data not available | Data not available |

| 17βHSD2 | Data not available | Data not available |

| Acetylcholinesterase | Data not available | Data not available |

| c-Kit Tyrosine Kinase | Data not available | Data not available |

| Ghrelin Receptor | Data not available | Data not available |

Mechanistic Insights from Ligand-Target Complex Formation

Detailed analysis of the docked poses would provide mechanistic insights. This includes identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between this compound and the amino acid residues of the target protein. For instance, with CYP51, a key insight would be the confirmation of the coordination bond between a triazole nitrogen and the heme iron, a hallmark of this class of inhibitors. nih.gov Understanding how the phenylbutyl tail fits into hydrophobic pockets could explain selectivity and potency. Without specific docking results, these mechanistic details remain speculative.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate the dynamic nature of its interaction with a biological target, such as an enzyme or receptor. This provides a deeper understanding beyond the static picture offered by molecular docking. nih.gov

MD simulations on related triazole derivatives have been instrumental in understanding their binding mechanisms. For instance, simulations performed on triazole inhibitors targeting the sterol 14α-demethylase enzyme (CYP51) have shown that these compounds stabilize in the binding cavity, primarily driven by hydrophobic interactions. frontiersin.org Similarly, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα) revealed that the binding mode of the small molecule can induce conformational changes in the receptor's helix structures, which in turn affects biological activity. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the system over the simulation period. nih.gov

For this compound, MD simulations could be employed to:

Assess the stability of the ligand-receptor complex over time.

Identify key amino acid residues that form stable hydrogen bonds or hydrophobic interactions.

Calculate the binding free energy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to quantify the strength of the interaction. nih.gov

Observe conformational changes in both the ligand and the target protein upon binding, providing insights into the mechanism of action.

Table 1: Representative Data from Molecular Dynamics Simulation Analysis of a Triazole-Target Complex This table is illustrative, showing typical parameters obtained from MD simulations of triazole derivatives.

| Parameter | Description | Example Finding from Related Studies |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The calculated energy of binding between the ligand and the protein; a more negative value indicates stronger binding. | -50 to -80 kcal/mol |

| Key Interacting Residues | Specific amino acids in the target protein that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | Phe328, Phe495, Ser325 nih.gov |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond between the ligand and protein is maintained. | > 75% for key interactions |

| RMSD of Complex | Root Mean Square Deviation measures the average deviation of the protein-ligand complex from its initial structure over time, indicating stability. | Stable system indicated by RMSD plateauing after an initial equilibration period. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.me By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, which significantly accelerates the drug discovery process. meilerlab.org

QSAR studies on 1,2,4-triazole derivatives have successfully predicted their biological activities. For example, a QSAR model was developed for a series of 23 triazole fungicides to predict their inhibitory activity against the human aromatase enzyme. nih.gov In this study, molecular descriptors representing physicochemical, electronic, and topological properties were calculated for each compound and correlated with their 50% inhibitory concentration (IC50) values. nih.gov The resulting model was validated internally and externally to ensure its predictive power and robustness. nih.gov

The development of a QSAR model for a series of analogs of this compound would involve:

Data Collection: Compiling a dataset of structurally related compounds with experimentally determined biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include properties like LogP (lipophilicity), molecular weight, molar refractivity, and electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with activity. fiveable.me

Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its creation. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for Triazole Derivatives This table outlines descriptor types and their typical influence on biological activity, based on general QSAR studies.

| Descriptor Type | Example Descriptor | Potential Significance |

|---|---|---|

| Electronic | E_HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons in a reaction or interaction. nih.gov |

| Physicochemical | logD (Distribution Coefficient at a specific pH) | Represents the lipophilicity of the compound, affecting its ability to cross cell membranes. nih.gov |

| Structural | N_HBD (Number of Hydrogen Bond Donors) | Influences the molecule's ability to form hydrogen bonds with a biological target. nih.gov |

| Topological | Wiener Index | Describes the branching and shape of the molecule. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters for Design Optimization

In silico tools play a critical role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as pharmacokinetic profiling. nih.govnih.gov Early prediction of these parameters for this compound can help identify potential liabilities and guide chemical modifications to improve its drug-like properties.

Studies on novel 1,2,4-triazole derivatives frequently include in silico ADME predictions to assess their potential for oral bioavailability. nih.gov These predictions often rely on established rules and models, such as Lipinski's Rule of Five, which outlines molecular properties that are common in orally active drugs. researchgate.net Parameters typically evaluated include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the polar surface area. researchgate.net

For this compound, a predictive analysis would likely involve software and web servers (e.g., SwissADME) to calculate a range of properties. This analysis can estimate:

Gastrointestinal Absorption: Likelihood of the compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Potential for the compound to cross into the central nervous system.

Interaction with Metabolic Enzymes: Whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. nih.gov

Table 3: Predicted Pharmacokinetic Parameters for a Representative Triazole Compound This table presents a typical in silico ADME profile for a small molecule like this compound, based on computational models.

| Parameter | Description | Predicted Value/Outcome |

|---|---|---|

| Molecular Weight | The mass of the molecule. (Lipinski's rule: < 500 g/mol) | ~215.28 g/mol (Compliant) |

| LogP (Lipophilicity) | The octanol-water partition coefficient, indicating solubility. (Lipinski's rule: < 5) | 2.5 - 3.5 (Compliant) |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. (Lipinski's rule: < 5) | 0 (Compliant) |

| Hydrogen Bond Acceptors | Number of N and O atoms. (Lipinski's rule: < 10) | 3 (Compliant) |

| Gastrointestinal Absorption | Predicted absorption from the human intestine. | High |

| Blood-Brain Barrier Permeant | Prediction of whether the compound can cross the BBB. | Yes/No (Varies by model) |

| CYP Inhibitor | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Likely/Unlikely |

In Vitro Pharmacological Profiling and Mechanistic Investigations of 1 4 Phenylbutyl 1h 1,2,4 Triazole Analogs

Anti-infective Research

Derivatives of 1,2,4-triazole (B32235) have been extensively investigated for their potential to combat a variety of infectious diseases. Their broad-spectrum activity encompasses antibacterial, antifungal, and antitubercular effects. sci-hub.senih.gov

Antibacterial Activity: Spectrum, Potency, and Resistance Modulation

Compounds featuring the 1,2,4-triazole scaffold have shown considerable promise as antibacterial agents, with research demonstrating their activity against both Gram-positive and Gram-negative bacteria. nih.gov The global rise of antibiotic resistance necessitates the development of novel antibacterial agents, and 1,2,4-triazole derivatives represent a promising avenue of research. nih.govjournament.com

The antibacterial efficacy of these compounds is often evaluated through in vitro growth inhibition assays against standard and drug-resistant bacterial strains. nih.gov For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have demonstrated significant antibacterial activity, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 5 µg/mL, comparable to the antibiotic ceftriaxone. nih.gov Similarly, ofloxacin (B1677185) analogs incorporating a 1,2,4-triazole ring have shown potent antibacterial properties against a range of pathogens, with MIC values between 0.25 and 1 µg/mL. nih.gov The strategic hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is a key strategy to enhance potency and overcome resistance. sci-hub.senih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Analogs

| Compound Type | Test Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 µg/mL | nih.gov |

| Ofloxacin analog with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 µg/mL | nih.gov |

| 2-methylpiperazine 1,2,4-triazole derivative | MDR E. coli | 0.25 µg/mL | nih.gov |

| 1,2,4-triazole-3-thione with phenylpiperazine | S. aureus, B. subtilis, P. aeruginosa, P. mirabilis | Not specified, but phenylpiperazine moiety crucial for high activity | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrid | Gram-positive and Gram-negative pathogens | 0.25-1 µg/mL | sci-hub.se |

Antifungal Activity: Efficacy Against Pathogenic Fungi and Azole Resistance Mechanisms

Triazole-based compounds are a cornerstone of antifungal therapy, with drugs like fluconazole (B54011) and itraconazole (B105839) widely used. isres.orgmdpi.com Analogs of 1-(4-phenylbutyl)-1H-1,2,4-triazole are part of a broader class of azole antifungals that have demonstrated efficacy against a range of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. isres.orgpharmj.org.ua

The primary mechanism of action for azole antifungals is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. pnrjournal.comacs.org Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth. acs.org

However, the emergence of azole resistance is a significant clinical challenge. nih.gov Resistance can arise through several mechanisms, including:

Target site mutations: Alterations in the ERG11 gene, which encodes for 14α-demethylase, can reduce the binding affinity of azole drugs. plos.org

Overexpression of efflux pumps: Increased expression of genes encoding for ATP-binding cassette (ABC) transporters, such as CDR1 and CDR2, can actively pump the antifungal drug out of the fungal cell. nih.gov

Genomic alterations: Changes in chromosome copy number, such as the formation of isochromosome i(5L) in Candida albicans, can lead to the amplification of resistance-conferring genes. nih.gov

Research into novel 1,2,4-triazole derivatives aims to overcome these resistance mechanisms. For example, some sulfide (B99878) derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have shown potent activity against a variety of pathogenic fungi, with some compounds demonstrating efficacy equal to or greater than ketoconazole. nih.gov Furthermore, certain triazole analogs have displayed significant activity against fluconazole-resistant fungal strains. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Analogs

| Compound Type | Test Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol sulfides | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | Potent activity, some superior to fluconazole | nih.gov |

| Triazole alcohol derivatives | Fluconazole-susceptible and -resistant Candida isolates | 0.063–1 mg/mL (higher than fluconazole) | nih.gov |

| Triazole derivatives with alkyne side chain | Eight human pathogenic fungi, especially Cryptococcus and Candida species | MIC80 = 0.0156–0.5 mg/mL | nih.gov |

| Triazoles with 1,2,3-benzotriazine-4-one | Candida albicans, Cryptococcus neoformans | 0.0156 to 2.0 μg/mL | nih.gov |

| Benzimidazole-triazole hybrids | B. cereus, S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis | 32-64 μg/mL | nih.gov |

Antitubercular Activity: In Vitro Screening and Target Exploration (e.g., CYP121)

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. 1,2,4-triazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. nih.govnih.gov Some researchers suggest that these compounds may exert their antimycobacterial effect by inhibiting the biosynthesis of the cell wall. researchgate.net

In vitro screening of novel 1,2,4-triazole derivatives has identified several compounds with potent antitubercular activity. For example, certain derivatives have shown MIC values as low as 12.5 μM against M. tuberculosis. elsevierpure.com Another study reported a compound with an MIC of 0.976 μg/mL against Mycobacterium H37Ra. nih.gov

One of the potential targets for these compounds is cytochrome P450 CYP121, an essential enzyme in M. tuberculosis. nih.govacs.org Molecular docking studies have been employed to investigate the binding of 1,2,4-triazole derivatives to the active site of CYP121, providing insights for the rational design of more potent inhibitors. nih.gov Fragment-based approaches have also been utilized to develop CYP121 inhibitors, starting from a 4-(1H-1,2,4-triazol-1-yl)phenol fragment. acs.org

Table 3: Antitubercular Activity of Selected 1,2,4-Triazole Analogs

| Compound Series | Test Strain | Activity (MIC) | Potential Target | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivatives | Mycobacterium tuberculosis | 12.5 μM | Cell wall biosynthesis | researchgate.netelsevierpure.com |

| 1,2,4-Triazole derivatives | Mycobacterium H37Ra | 0.976 μg/mL | CYP121 | nih.gov |

| 1,2,3-Triazole derivatives | M. tuberculosis H37Ra | 5.8-29.9 µg/mL | Not specified | rsc.org |

| 3-thio-1,2,4-triazole derivatives | M. tuberculosis Erdman strain | Low micromolar to nanomolar | Not specified | nih.gov |

| Imidazo-[1,2-a]-pyridine-3-carboxamide with 1,2,3-triazole | M. tuberculosis | < 21 μg/mL to 13.74 μg/mL | Enoyl acyl carrier protein reductase | utuvolter.fi |

Elucidation of Antimicrobial Mechanisms (e.g., Sterol Biosynthesis Inhibition, DksA Function)

The primary antimicrobial mechanism of many 1,2,4-triazole analogs, particularly in fungi, is the inhibition of sterol biosynthesis, as previously discussed. pnrjournal.comacs.org This disruption of the fungal cell membrane is a well-established mode of action.

In bacteria, the mechanisms of action are more varied. While not directly linked to this compound in the provided context, research on related triazole compounds points to several potential targets. For instance, some 1,2,3-triazole hybrids have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. acs.org Other proposed mechanisms for triazole derivatives include the inhibition of DNA polymerase and the disruption of cell division. acs.org The specific role of DksA function inhibition by 1,2,4-triazole analogs requires further investigation to be definitively established.

Antineoplastic Activity Research

In addition to their anti-infective properties, 1,2,4-triazole derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.gov Their diverse mechanisms of action make them attractive candidates for the development of new cancer therapies.

In Vitro Cytotoxicity against Human Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of 1,2,4-triazole analogs against a panel of human cancer cell lines. These studies have demonstrated that certain derivatives exhibit significant antiproliferative activity. nih.govnih.gov

For example, a series of novel 1,2,4-triazole derivatives showed remarkable cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov Some of these compounds displayed promising activity with IC50 values below 12 μM against the HeLa cell line. nih.gov Another study on novel betulin-1,2,4-triazole derivatives reported IC50 values ranging from 22.41 to 46.92 μM against A375 (melanoma), MCF-7, and HT-29 (colorectal cancer) cell lines. mdpi.com

The anticancer mechanisms of these compounds are also being explored. Some 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization and have also shown inhibitory activity against EGFR and BRAF kinases, all of which are important targets in cancer therapy. nih.gov

Table 4: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Analogs

| Compound Series | Cancer Cell Line(s) | Activity (IC50) | Potential Target(s) | Reference |

|---|---|---|---|---|

| Novel 1,2,4-triazole derivatives | MCF-7, HeLa, A549 | < 12 μM (HeLa) | Aromatase | nih.gov |

| Novel 1,2,4-triazole derivatives | Various cancer cell lines | Not specified, but showed remarkable antiproliferative activity | EGFR, BRAF, Tubulin | nih.gov |

| Betulin-1,2,4-triazole derivatives | A375, MCF-7, HT-29 | 22.41 - 46.92 μM | Caspase 9 induction | mdpi.com |

| 1,2,4-Triazole and 1,3,4-oxadiazole (B1194373) S-derivatives | A-549, HeLa | 15.65 ± 0.72 μM (A-549), 24.90 ± 0.62 μM (HeLa) | Not specified | nih.gov |

Molecular Mechanisms of Antiproliferative Action

The anticancer potential of 1,2,4-triazole analogs is underpinned by several molecular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and inhibition of key proteins involved in cancer progression like kinases and tubulin.

Induction of Apoptosis and Cell Cycle Perturbation:

Research has shown that various 1,2,4-triazole derivatives exert their antiproliferative effects by triggering apoptosis and causing cell cycle arrest in cancer cells. For instance, certain indolyl 1,2,4-triazole derivatives have been found to induce significant apoptosis. rsc.org Specifically, compound Vf was shown to arrest the cell cycle in the S phase, while compound Vg caused arrest in the G0/G1 phase. rsc.org Similarly, synthetic 1,2,4-triazole-3-carboxamides demonstrated a significant antiproliferative effect in leukemia cell lines by inducing cell cycle arrest. researchgate.net

Further studies on 5-pyridinyl-1,2,4-triazole derivatives, such as compounds 3c and 3d , revealed that their inhibition of Focal Adhesion Kinase (FAK) leads to the suppression of pro-survival pathways (PI3K, Akt, JNK, and STAT3), ultimately resulting in apoptosis induction and cell cycle arrest. youtube.com Another analog, an oleanolic acid derivative named ZQL-4c , was found to induce apoptosis in human breast cancer cells by stimulating oxidative stress. acs.org Schiff base compounds incorporating a 1,2,4-triazole scaffold have also been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase in K562 cancer cell lines. nih.gov

Kinase Inhibition (BRAF, EGFR):

Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy. Analogs of 1,2,4-triazole have been identified as potent inhibitors of several important kinases.

Epidermal Growth Factor Receptor (EGFR): Schiff base derivatives of 1,2,4-triazole have shown significant inhibitory activity against EGFR kinase. Compound 4d , for example, exhibited an IC₅₀ value of 0.13 µM against EGFR. nih.gov

BRAF Kinase: In a study of 1,2,4-triazole derivatives, compound 13a was identified as a potent inhibitor of both BRAF and EGFR kinases, with IC₅₀ values of 0.7 µM and 1.9 µM, respectively. nih.gov

Focal Adhesion Kinase (FAK): Compound 3d , a 5-pyridinyl-1,2,4-triazole derivative, demonstrated significant FAK inhibitory activity with an IC₅₀ value of 18.10 nM, which was more potent than the reference compound GSK-2256098. youtube.com

Cyclin-Dependent Kinases (CDK4/6): A series of indolyl 1,2,4-triazole scaffolds were evaluated for their inhibitory activity against CDK4 and CDK6, with IC₅₀ values ranging from 0.049 µM to 3.031 µM for CDK4 and 0.075 µM to 1.11 µM for CDK6. rsc.org

Tubulin Polymerization Interference:

Tubulin is the building block of microtubules, which are essential for cell division. Disrupting tubulin polymerization is an effective anticancer strategy. The 1,2,4-triazole ring has been successfully used as a bioisostere to mimic the cis-olefin configuration of combretastatin (B1194345) A-4, a well-known tubulin polymerization inhibitor. rsc.org This has led to the development of novel triazole-containing compounds that potently inhibit tubulin polymerization and exhibit cytotoxicity against various cancer cells, including multi-drug-resistant lines. rsc.orgnih.gov

For example, indole/1,2,4-triazole hybrids have been synthesized as tubulin polymerization inhibitors, with some compounds showing significant anticancer activity against numerous cell lines. nih.gov Similarly, a novel series of tubulin inhibitors with an indole-1,2,4-triazole scaffold showed excellent anti-proliferation activity, with compound 25a displaying IC₅₀ values in the low micromolar range against several cancer cell lines. zsmu.edu.ua The mechanism involves binding to the colchicine (B1669291) site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis. zsmu.edu.ua

Table 1: Antiproliferative Mechanisms of 1,2,4-Triazole Analogs

| Compound Class/Derivative | Mechanism of Action | Target Cell Line(s) | Key Findings |

|---|---|---|---|

| Indolyl 1,2,4-triazoles (Vf , Vg ) | Apoptosis Induction, Cell Cycle Arrest (S, G0/G1 phase) rsc.org | MCF-7, MDA-MB-231 | Potent cytotoxic activity with IC₅₀ values comparable to staurosporine. rsc.org |

| 5-Pyridinyl-1,2,4-triazoles (3c , 3d ) | FAK Inhibition, Apoptosis Induction, Cell Cycle Arrest youtube.com | HepG2, Hep3B | Compound 3d showed FAK inhibition (IC₅₀ = 18.10 nM). youtube.com |

| Schiff Base Hybrids (4d , 4k ) | EGFR & Tubulin Inhibition, Apoptosis, Cell Cycle Arrest (G1/S) nih.gov | K562 | Compound 4d showed excellent EGFR inhibition (IC₅₀ = 0.13 µM). nih.gov |

Enzyme Inhibition Studies (Specific Molecular Targets)

Beyond their antiproliferative effects, 1,2,4-triazole analogs have been engineered to selectively inhibit specific enzymes implicated in various diseases.

17β-Hydroxysteroid dehydrogenase type 2 (17βHSD2) is an enzyme that inactivates potent estrogens (like 17β-estradiol) and androgens. Its inhibition is considered a therapeutic strategy for conditions like osteoporosis, as it would increase local concentrations of active sex steroids in bone. A series of disubstituted-1H-1,2,4-triazole derivatives were synthesized and identified as a new class of non-steroidal 17βHSD2 inhibitors. Among these, compounds 8b , 8f , and 13a showed moderate inhibitory activity against 17βHSD2 while also demonstrating good selectivity over the related enzyme 17βHSD1.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. BChE, in particular, becomes more significant in the later stages of the disease. Novel 1,2,4-triazole derivatives have been designed as potent and selective BChE inhibitors. In one study, compounds 35a and 37a , which link a naphthalene (B1677914) moiety to a 1,2,4-triazole scaffold, displayed highly potent and selective BChE inhibition with IC₅₀ values of 0.025 µM and 0.035 µM, respectively. Kinetic studies revealed a noncompetitive mode of inhibition for these compounds.

Table 2: Cholinesterase Inhibition by 1,2,4-Triazole Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (over AChE) |

|---|---|---|---|

| 35a | BChE | 0.025 ± 0.01 | 23,686-fold |

| 37a | BChE | 0.035 ± 0.01 | 16,936-fold |

Serine proteases are a large family of enzymes with diverse physiological roles, and their dysregulation is linked to many diseases. The 1,2,4-triazole scaffold has been identified as a core component in several serine protease inhibitors. For example, carbamoyl (B1232498) triazoles have been identified as a potent class of antimalarials that are known to act as serine protease inhibitors. A specific carbamoyl triazole, TCMDC-134379 , was the starting point for developing analogs with potent antimalarial activity (IC₅₀ as low as 10 nM for analog 44 ).

Furthermore, theophylline-based 1,2,4-triazole derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV) serine protease. Compound 4c , containing a 4-chlorophenyl moiety, showed significantly higher inhibitory activity (IC₅₀ = 0.015 mg) against the HCV serine protease compared to the reference drug ribavirin.

Anti-inflammatory Activity and Related Biological Pathways

Compounds featuring the 1,2,4-triazole ring have demonstrated significant anti-inflammatory activity through various mechanisms. These include the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory signaling molecules.

For instance, the triazole derivative LQFM-096 demonstrated anti-inflammatory effects by reducing carrageenan-induced edema and pleurisy. Its mechanism involves the reduction of leukocyte migration, myeloperoxidase activity, and levels of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE₂). Other research has focused on developing 1,2,4-triazole derivatives that act as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), which is expected to yield anti-inflammatory effects with fewer cardiovascular side effects. Molecular docking studies have shown that certain triazole derivatives can occupy the celecoxib (B62257) binding site in cyclooxygenases, providing a structural basis for their anti-inflammatory action.

Antiviral Activity, Including HIV-1 Capsid Inhibition Research

The 1,2,4-triazole scaffold has been incorporated into compounds with significant antiviral properties. A particularly promising area of research is the development of inhibitors targeting the Human Immunodeficiency Virus (HIV-1) capsid (CA) protein. nih.gov The CA protein is a critical target as its proper assembly and function are essential for multiple stages of the viral lifecycle. nih.gov

Researchers have used a scaffold hopping strategy, starting from the known CA inhibitor PF-74, to design novel 1,2,4-triazole phenylalanine derivatives. nih.gov These new compounds target an unexplored region of the HIV-1 CA hexamer. nih.gov One such derivative, compound d19 , showed excellent potency against both HIV-1 and HIV-2 strains (EC₅₀ of 0.59 µM and 2.69 µM, respectively). nih.gov Mechanistic studies confirmed that d19 , like PF-74, inhibits both early and late stages of viral replication. nih.gov Furthermore, surface plasmon resonance (SPR) assays showed that d19 binds preferentially to the hexameric form of the CA protein and competes with the host factor CPSF-6 for binding. nih.gov This line of research highlights the potential of 1,2,4-triazole derivatives as a distinct chemotype for developing new anti-HIV drugs. nih.gov

Other Investigated Biological Activities of this compound Analogs

The versatile 1,2,4-triazole scaffold has been the subject of extensive research, leading to the discovery of a wide array of biological activities. While specific data on this compound is limited in the public domain, numerous studies on its structural analogs have revealed significant potential across various therapeutic areas. This section delves into the in vitro pharmacological profiling and mechanistic investigations of these analogs, focusing on several key biological activities.

Ghrelin Receptor Antagonism

The ghrelin receptor (GHS-R1a) plays a crucial role in regulating appetite and energy homeostasis, making it an attractive target for the development of anti-obesity agents. Several studies have explored trisubstituted 1,2,4-triazole derivatives as potent ghrelin receptor antagonists. nih.govnih.govstmjournals.in Research has focused on modifying substituents at various positions of the triazole ring to optimize binding affinity and antagonist activity. While the specific analog this compound has not been explicitly detailed in these studies, the general findings indicate that the 1,2,4-triazole core is a valid scaffold for developing such antagonists. nih.govnih.govstmjournals.in

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key structural feature in several established antiepileptic drugs. nih.govnih.gov Consequently, numerous novel 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that modifications on the triazole ring, including the introduction of arylalkyl groups, can lead to potent anticonvulsant effects. nih.govzsmu.edu.ua For instance, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters demonstrated protection against maximal electroshock (MES) and 6Hz-induced seizures in mice. nih.gov Another study on 4-alkyl-5-substituted-1,2,4-triazole-3-thiones also reported significant anticonvulsant activity in the MES test. nih.gov These findings suggest that analogs of this compound could potentially exhibit anticonvulsant activity.

Analgesic and Anti-inflammatory Activities

The anti-inflammatory and analgesic potential of 1,2,4-triazole derivatives has been extensively investigated. mdpi.comnih.govcrpsonline.comingentaconnect.comnih.gov Various analogs have shown significant activity in animal models of inflammation and pain. For example, certain 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects in the carrageenan-induced paw edema model in rats. crpsonline.com Some compounds have also exhibited significant analgesic activity in acetic acid-induced writhing and tail immersion tests. nih.govnih.gov The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazole Analogs

| Compound | Test Model | Activity | Reference |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol | Carrageenan-induced paw edema | 91% inhibition | nih.gov |

| (S)-1-(6-Phenyl-7H- nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition | nih.gov |

| Diaryl-1,2,4-triazole derivatives with a urea (B33335) linker and sulfamoylphenyl moiety | COX-2 Inhibition | IC₅₀ = 1.98–2.13 µM | mdpi.com |

Antioxidant Activity

Many 1,2,4-triazole derivatives have been reported to possess antioxidant properties. nih.govresearchgate.netisres.orgnih.govzsmu.edu.ua These compounds are capable of scavenging free radicals and reducing oxidative stress, which is implicated in various diseases. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, a study on 1,2,4-triazole analogs with phenol (B47542) and pyridine (B92270) substitutions demonstrated significant antioxidant potential. isres.org

Table 2: Antioxidant Activity of Selected 1,2,4-Triazole Analogs

| Compound Series | Assay | Notable Finding | Reference |

| 4-(Substituted benzylideneamino)-3-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)methyl)-1H-1,2,4-triazole-5(4H)-thiones | DPPH radical scavenging | Higher inhibition than standard antioxidant BHT | isres.org |

| 5,5′-pyridine-2,5-diylbis(4-substituted 4H-1,2,4-triazole-3-thiol) series | DPPH radical scavenging | Phenyl substituted derivative showed highest activity | isres.org |

Antidiabetic Activity

The potential of 1,2,4-triazole derivatives as antidiabetic agents has been a focus of research, primarily targeting the inhibition of α-amylase and α-glucosidase enzymes. stmjournals.inacs.orgacs.orgresearchgate.netresearchgate.net These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. A review of the literature indicates that various substitutions on the 1,2,4-triazole ring can lead to potent inhibitory effects on these enzymes. stmjournals.in For instance, a series of carbazole-linked 1,2,4-triazole-thione derivatives showed significant inhibitory activity against α-amylase. acs.org

Table 3: Antidiabetic Activity of Selected 1,2,4-Triazole Analogs

| Compound Series | Target Enzyme | IC₅₀ Values | Reference |

| Carbazole-1,2,4-triazole-thione derivatives | α-Amylase | 0.53 - 0.97 µM for most potent compounds | acs.org |

| 1,2,4-Triazole-bearing bis-hydrazone derivatives | α-Amylase and α-Glucosidase | 0.70 - 35.70 µM (α-amylase), 1.10 - 30.40 µM (α-glucosidase) | acs.org |

Antimalarial Activity

The 1,2,4-triazole scaffold has been explored for the development of new antimalarial agents. mdpi.com While specific data for this compound is not available, studies on other analogs, such as 1,2,3-triazole-naphthoquinone conjugates, have shown promising in vitro activity against Plasmodium falciparum. mdpi.com

Antihypertensive Activity

Research into the antihypertensive effects of 1,2,4-triazole derivatives is an emerging area. Some studies have investigated these compounds as potential angiotensin-converting enzyme (ACE) inhibitors, suggesting a possible mechanism for blood pressure reduction. crpsonline.com

Immunosuppressant Activity

The immunosuppressive potential of 1,2,4-triazole derivatives is a less explored area. However, the broad biological activities of this scaffold suggest that certain analogs may possess immunomodulatory effects.

Anthelmintic Activity

Several studies have reported the anthelmintic activity of 1,2,4-triazole derivatives. nih.govnih.gov For example, a series of 1,2,4-triazole derivatives were evaluated for their activity against the nematode Rhabditis sp., with some compounds showing greater potency than the standard drug albendazole. nih.gov

Table 4: Anthelmintic Activity of Selected 1,2,4-Triazole Analogs

| Compound | Nematode Species | Activity | Reference |

| 1,2,4-Triazole derivative 12 | Rhabditis sp. | ~8 times more active than albendazole | nih.gov |

| 1,2,4-Triazole derivative 14 | Rhabditis sp. | ~3 times more active than albendazole | nih.gov |

Challenges, Future Perspectives, and Research Gaps in 1 4 Phenylbutyl 1h 1,2,4 Triazole Research

Overcoming Synthetic Hurdles for Complex Analogs

The synthesis of 1,2,4-triazole (B32235) derivatives is well-established, with common methods including the Einhorn–Brunner and Pellizzari reactions. wikipedia.org One approach involves the acylation of thiosemicarbazide with formic acid, followed by cyclization and oxidation to yield the 1,2,4-triazole ring. wikipedia.org Other methods utilize the reaction of hydrazine (B178648) or substituted hydrazines with suitable electrophiles. researchgate.net

A significant hurdle lies in achieving regioselectivity, particularly when creating multi-substituted triazoles. scribd.com The development of novel catalytic systems and reaction conditions that allow for precise control over the substitution pattern on the triazole ring is crucial for structure-activity relationship (SAR) studies.

Advanced In Vitro Model Development for Deeper Mechanistic Understanding

A thorough understanding of the mechanism of action of 1-(4-Phenylbutyl)-1H-1,2,4-triazole and its analogs is essential for their development as therapeutic agents. Current research on 1,2,4-triazole derivatives often relies on standard in vitro assays, such as cytotoxicity studies against various cancer cell lines (e.g., MCF-7, HepG2) and antimicrobial screenings. rsc.orgnih.gov While these methods are valuable for initial screening, they often provide limited insight into the specific molecular pathways being modulated.

There is a growing need for the development and implementation of more sophisticated in vitro models to dissect the intricate mechanisms of action. This includes the use of three-dimensional (3D) cell cultures, organoids, and co-culture systems that more accurately mimic the in vivo microenvironment. These advanced models can provide a more nuanced understanding of how these compounds affect cell-cell interactions, signaling pathways, and drug metabolism. Furthermore, techniques such as DNA fragmentation assays can help elucidate whether cell death is induced via apoptosis. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel 1,2,4-triazole derivatives. In silico approaches, such as molecular docking, are already being employed to predict the binding affinities of these compounds with their biological targets. nih.gov These computational studies can provide valuable insights into the key molecular interactions, guiding the rational design of more potent and selective analogs. rsc.org

AI and ML algorithms can be trained on large datasets of existing 1,2,4-triazole compounds and their associated biological activities to develop predictive models for SAR. These models can then be used to virtually screen vast chemical libraries and identify novel candidates with desired pharmacological properties. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. johnshopkins.edu

Exploration of Novel Biological Targets for Triazole Scaffolds

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While much of the research has focused on their antifungal and anticancer properties, there is a significant opportunity to explore novel therapeutic applications for compounds like this compound.

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as inhibitors of novel biological targets. For instance, some derivatives have been identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov Others have shown promise as inhibitors of monoamine oxidases (MAOs), which are important targets for the treatment of neurological disorders. nih.gov The exploration of other potential targets, such as kinases, proteases, and metabolic enzymes, could unveil new therapeutic avenues for this class of compounds. The broad-spectrum activity of 1,2,4-triazoles suggests that a single compound may interact with multiple targets, a concept that is being explored in the development of multi-target drugs. rsc.org

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Aromatase | Cancer | nih.gov |

| Enzymes | α-Glucosidase | Diabetes | rsc.org |

| Cellular Processes | Ferroptosis | Neurodegenerative Disorders, Cancer | nih.gov |

| Enzymes | Monoamine Oxidases (MAOs) | Neurological Disorders | nih.gov |

| Transport Proteins | MmpL3 | Tuberculosis | johnshopkins.edu |

| Structural Proteins | Tubulin | Cancer | rsc.org |

Collaborative and Interdisciplinary Research Frameworks

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent requires the expertise of synthetic chemists, biologists, pharmacologists, computational scientists, and clinicians.

Establishing robust research frameworks that foster collaboration between academic institutions, pharmaceutical companies, and contract research organizations is essential. These partnerships can facilitate the sharing of resources, expertise, and data, thereby accelerating the pace of research. An integrated approach, where synthetic chemists work closely with biologists to design and test new compounds based on real-time biological feedback, is crucial for the efficient optimization of lead candidates. Furthermore, the involvement of computational chemists from the early stages of a project can significantly enhance the efficiency of the drug design process. tandfonline.com

Q & A

Q. How to design SAR studies for antimicrobial activity in triazole derivatives?

- Methodological Answer : Systematically vary substituents on the phenyl and triazole rings. Use MIC assays () against Gram-positive/negative bacteria. QSAR models (e.g., CoMFA) can link structural features (e.g., logP, Hammett constants) to activity. highlights the role of electron-withdrawing groups in enhancing potency .

Data Contradiction & Validation

Q. How to reconcile conflicting biological activity data across studies?

- Methodological Answer : Differences may arise from assay conditions (e.g., cell lines, incubation time). Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate in vivo using murine models (e.g., carrageenan-induced inflammation for COX-2 studies) .

Q. What analytical techniques detect trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.